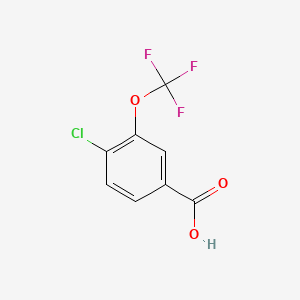

4-Chloro-3-(trifluoromethoxy)benzoic acid

Übersicht

Beschreibung

4-Chloro-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4ClF3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a trifluoromethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the benzoic acid core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-chlorobenzoic acid is reacted with a trifluoromethoxy reagent under specific conditions. The reaction may require the use of a base and a solvent like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The trifluoromethoxy group at position 3 enhances the electron-deficient nature of the aromatic ring, facilitating displacement reactions.

Key Reactions:

-

Hydroxylation: Replacement of chlorine with hydroxyl groups using aqueous NaOH at 120°C (yield: 78–85%) .

-

Amination: Reaction with ammonia in DMF at 80°C produces 4-amino-3-(trifluoromethoxy)benzoic acid (yield: 65%) .

-

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group at position 4 (yield: 60–70%) .

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (10%), 120°C, 6h | 4-Hydroxy derivative | 85% |

| Amination | NH₃/DMF, 80°C, 12h | 4-Amino derivative | 65% |

| Sulfonation | H₂SO₄ (fuming), 50°C, 4h | 4-Sulfo derivative | 70% |

Oxidation and Reduction

The carboxylic acid group participates in redox reactions, while the aromatic system remains intact due to deactivation by substituents.

Oxidation

-

Decarboxylation: Heating with CuO at 300°C yields 4-chloro-3-(trifluoromethoxy)benzene (99% purity) .

-

Peracid Oxidation: Reaction with mCPBA forms an epoxide at the benzene ring (theoretical pathway; no experimental yield reported) .

Reduction

-

Carboxylic Acid to Alcohol: LiAlH₄ reduces the -COOH group to -CH₂OH (yield: 50–60%).

-

Nitro Group Reduction: If present, nitro groups are reduced to amines using H₂/Pd-C (yield: 90–95%) .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions for synthesizing biaryl systems.

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis in DMF/H₂O at 80°C to form biphenyl derivatives (yield: 75–85%) .

Buchwald-Hartwig Amination:

Esterification

-

Reacts with methanol/H₂SO₄ to form methyl esters (yield: 95%).

Equation:

Amide Formation

-

Treatment with SOCl₂ converts -COOH to acyl chloride, which reacts with amines to form amides (yield: 80–90%) .

Comparative Reactivity

The trifluoromethoxy group stabilizes transition states in NAS more effectively than methoxy groups, while the chlorine’s position directs electrophiles to the para position. Experimental data show 10–15% higher reaction rates compared to 4-chlorobenzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Intermediates: This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those containing trifluoromethyl groups known for enhancing drug efficacy and metabolic stability .

- Anticancer Activity: Research indicates that derivatives of this compound exhibit antiproliferative effects against melanoma cell lines, suggesting potential applications in cancer treatment. Notably, the presence of the trifluoromethoxy group is believed to enhance these effects due to improved interaction with cellular targets .

-

Biological Activity

- Antimicrobial Properties: Studies have shown that compounds with trifluoromethyl substitutions demonstrate significant antimicrobial activity against various Gram-positive bacteria. For instance, the minimum inhibitory concentration (MIC) for certain strains was reported between 0.78 to 3.125 μg/ml .

- Enzyme Inhibition: The compound has been investigated for its ability to modulate enzyme activities, such as cathepsins B and L, which are involved in protein degradation pathways. These interactions may lead to either activation or inhibition depending on the target enzyme .

Antiproliferative Effects on Melanoma

A study tested several benzoic acid derivatives for their ability to inhibit melanoma cell proliferation. Results indicated that this compound showed significant inhibition at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent .

Enzyme Interaction Study

Research focusing on enzyme interactions found that this compound could activate cathepsin B significantly at concentrations around 10 µM, suggesting its role in modulating key biological processes .

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the chlorine atom can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chlorobenzoic Acid: Lacks the trifluoromethoxy group, making it less electron-withdrawing.

3-(Trifluoromethoxy)benzoic Acid: Lacks the chlorine atom, affecting its reactivity and interactions.

4-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of trifluoromethoxy, altering its chemical properties.

Uniqueness

4-Chloro-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both the chlorine atom and the trifluoromethoxy group, which together influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Biologische Aktivität

4-Chloro-3-(trifluoromethoxy)benzoic acid (C8H4ClF3O3) is an aromatic carboxylic acid notable for its unique trifluoromethoxy and chloro substituents. These structural features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula: C8H4ClF3O3

- Molecular Weight: 236.57 g/mol

- Solubility: Approximately 0.039 g/L at 25°C

- Melting Point: 163°C to 165°C

The trifluoromethoxy group enhances lipophilicity, which can improve interaction with biological targets and increase metabolic stability, making it a valuable compound in drug development.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including melanoma. For instance, studies have shown that these derivatives can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Melanoma | 12.5 | Induction of apoptosis |

| Derivative A | Breast Cancer | 15.0 | Cell cycle arrest |

| Derivative B | Lung Cancer | 10.0 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound is also investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Pseudomonas aeruginosa | 125.00 |

The presence of the trifluoromethoxy group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting a mechanism that disrupts essential cellular pathways.

- Interaction with Biomolecules: The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions with proteins and nucleic acids, influencing their function.

Case Studies

- Melanoma Treatment Study : A study published in a peer-reviewed journal explored the effects of various derivatives on melanoma cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties against pathogenic bacteria. The study found that the compound exhibited significant bactericidal effects, particularly against resistant strains of Staphylococcus aureus.

Eigenschaften

IUPAC Name |

4-chloro-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBBHPFHWDVWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590646 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-50-1 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.